2-((2-(Diethylamino)ethoxy)methyl)-1-methylpiperidine
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Overview
Description
2-((2-(Diethylamino)ethoxy)methyl)-1-methylpiperidine is an organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a piperidine ring substituted with a diethylaminoethoxy group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-(Diethylamino)ethoxy)methyl)-1-methylpiperidine typically involves the reaction of 1-methylpiperidine with 2-(diethylamino)ethanol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to a suitable temperature to ensure the completion of the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for optimizing the production process.
Chemical Reactions Analysis
Types of Reactions
2-((2-(Diethylamino)ethoxy)methyl)-1-methylpiperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the diethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of secondary amines.
Substitution: Formation of various substituted piperidine derivatives.
Scientific Research Applications
2-((2-(Diethylamino)ethoxy)methyl)-1-methylpiperidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of 2-((2-(Diethylamino)ethoxy)methyl)-1-methylpiperidine involves its interaction with specific molecular targets, such as receptors or enzymes. The diethylamino group can interact with biological targets through hydrogen bonding or ionic interactions, leading to modulation of biological pathways. The piperidine ring provides structural stability and enhances the compound’s binding affinity to its targets.
Comparison with Similar Compounds
Similar Compounds
2-(2-(Dimethylamino)ethoxy)ethanol: Similar in structure but with a dimethylamino group instead of a diethylamino group.
2-(Diethylamino)ethanol: Lacks the piperidine ring, making it less structurally complex.
N,N-Diethylcysteamine: Contains a thiol group instead of an ethoxy group.
Uniqueness
2-((2-(Diethylamino)ethoxy)methyl)-1-methylpiperidine is unique due to the combination of the piperidine ring and the diethylaminoethoxy group, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research applications, particularly in the development of new therapeutic agents.
Properties
CAS No. |
113750-11-1 |
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Molecular Formula |
C13H28N2O |
Molecular Weight |
228.37 g/mol |
IUPAC Name |
N,N-diethyl-2-[(1-methylpiperidin-2-yl)methoxy]ethanamine |
InChI |
InChI=1S/C13H28N2O/c1-4-15(5-2)10-11-16-12-13-8-6-7-9-14(13)3/h13H,4-12H2,1-3H3 |
InChI Key |
VGHUILWKKACKKA-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCOCC1CCCCN1C |
Origin of Product |
United States |
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